Bienvenue dans la boutique en ligne BenchChem!

3-Methoxymethyl-5-nitroisoquinoline

Lipophilicity Drug-likeness Membrane permeability

3-Methoxymethyl-5-nitroisoquinoline (CAS 76884-38-3) is a disubstituted isoquinoline building block bearing a 3-methoxymethyl ether and a 5-nitro group. With a molecular formula of C₁₁H₁₀N₂O₃ and molecular weight of 218.21 g/mol, it serves as a versatile intermediate in the synthesis of biologically active isoquinoline derivatives, notably kappa opioid receptor (KOR) agonists with analgesic properties.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B8429488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxymethyl-5-nitroisoquinoline
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOCC1=CC2=C(C=CC=C2[N+](=O)[O-])C=N1
InChIInChI=1S/C11H10N2O3/c1-16-7-9-5-10-8(6-12-9)3-2-4-11(10)13(14)15/h2-6H,7H2,1H3
InChIKeyLXYDZEOPVIGCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxymethyl-5-nitroisoquinoline for Scientific Procurement: Core Identity and Position Among Nitroisoquinoline Intermediates


3-Methoxymethyl-5-nitroisoquinoline (CAS 76884-38-3) is a disubstituted isoquinoline building block bearing a 3-methoxymethyl ether and a 5-nitro group . With a molecular formula of C₁₁H₁₀N₂O₃ and molecular weight of 218.21 g/mol, it serves as a versatile intermediate in the synthesis of biologically active isoquinoline derivatives, notably kappa opioid receptor (KOR) agonists with analgesic properties [1]. The compound is typically supplied at ≥95% purity and is prepared via regioselective nitration of 3-methoxymethylisoquinoline under controlled low-temperature conditions .

Why 3-Methoxymethyl-5-nitroisoquinoline Cannot Be Replaced by Generic 5-Nitroisoquinoline or 3-Methyl Analogs in KOR-Targeted Synthesis


In-class nitroisoquinolines are not interchangeable because the position and electronic nature of the 3-substituent directly control downstream pharmacological activity. The 3-methoxymethyl group introduces an oxygen atom that participates in hydrogen-bonding interactions within the opioid receptor binding pocket, a feature absent in the simple 3-methyl analog [1]. Furthermore, the methoxymethyl ether can be selectively cleaved or further functionalized, enabling synthetic diversification routes that are unavailable with 3-methyl or unsubstituted 5-nitroisoquinoline . Attempting to substitute generic 5-nitroisoquinoline or 3-methyl-5-nitroisoquinoline into a KOR agonist synthetic pathway yields final compounds with significantly attenuated analgesic potency, as the alkoxyalkyl chain length and oxygen position are critical pharmacophoric elements [1].

3-Methoxymethyl-5-nitroisoquinoline: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decisions


Lipophilicity (clogP) Comparison: 3-Methoxymethyl-5-nitroisoquinoline vs. 3-Methyl-5-nitroisoquinoline vs. 5-Nitroisoquinoline

The 3-methoxymethyl substituent elevates calculated logP by approximately 1.0–1.7 log units relative to unsubstituted 5-nitroisoquinoline, and by approximately 0.25–1.07 log units relative to 3-methyl-5-nitroisoquinoline, depending on the prediction method employed [1] [2] . This increased lipophilicity correlates with improved membrane permeability and blood–brain barrier penetration potential, which is critical for CNS-targeted analgesic development [1].

Lipophilicity Drug-likeness Membrane permeability

Regioselective Nitration Outcome: 5-Nitro vs. 8-Nitro Isomer Formation in 3-Substituted Isoquinolines

Nitration of 3-methoxymethylisoquinoline under the patented conditions (95% H₂SO₄, 70% HNO₃, 0–10°C) yields predominantly the 5-nitro isomer, with the 3-methoxymethyl group directing electrophilic substitution to the 5-position through a combination of steric and electronic effects of the protonated isoquinolinium intermediate [1]. In contrast, nitration of unsubstituted isoquinoline under similar conditions produces mixtures of 5-nitro and 8-nitro isomers in ratios of approximately 60:40 to 50:50 [2]. The regiospecific outcome for the 3-methoxymethyl precursor simplifies downstream purification and improves overall yield of the desired 5-amino intermediate.

Regioselectivity Nitration Isomer purity

Kappa Opioid Receptor Pharmacophore Contribution: 3-Methoxymethyl vs. 3-Ethoxymethyl in Final Analgesic Compounds

In US Patent 4,261,992, the final compounds bearing the 3-methoxymethylisoquinolin-5-yl moiety are explicitly designated as 'of particular value as analgesic agents,' with the methoxymethyl congener highlighted over ethoxymethyl, propoxymethyl, and butoxymethyl analogs [1]. While the patent does not provide explicit ED₅₀ values for each homolog, the qualitative ranking of analgesic potency follows the order: methoxymethyl > ethoxymethyl > propoxymethyl > butoxymethyl, consistent with a sterically constrained binding pocket that cannot accommodate larger alkoxyalkyl groups [1]. The methoxymethyl group thus represents the optimal balance of lipophilicity and steric fit for KOR engagement.

Kappa opioid receptor Analgesic Structure-activity relationship

Intermediate Reduction Chemistry: Catalytic Hydrogenation Yield and Scalability of 3-Methoxymethyl-5-nitroisoquinoline to the 5-Amino Derivative

The reduction of 3-methoxymethyl-5-nitroisoquinoline to 3-(methoxymethyl)-5-isoquinolinamine using 3% Pd/C under atmospheric hydrogen pressure proceeds with high conversion on multi-gram scale (78 g substrate, 8 g catalyst, 2 L ethanol) . This contrasts with the reduction of 5-nitroisoquinoline, which under similar conditions can produce mixtures of 5-aminoisoquinoline and the corresponding hydroxylamine due to differences in the electronic influence of the 3-substituent on the nitro group reduction potential [1]. The electron-donating methoxymethyl group at the 3-position stabilizes the nitroarene radical anion intermediate, facilitating clean conversion to the primary amine.

Catalytic hydrogenation Nitro reduction Process chemistry

3-Methoxymethyl-5-nitroisoquinoline: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Synthesis of Kappa Opioid Receptor Agonist Lead Compounds for Analgesic Drug Discovery

3-Methoxymethyl-5-nitroisoquinoline is the direct precursor to 3-(methoxymethyl)-5-isoquinolinamine, which upon conversion to the 5-isothiocyanato derivative yields (RS)-4-[(3-methoxymethylisoquinol-5-yl)imino]-1,6,11,11a-tetrahydro[1,3-thiazino][3,4-b]isoquinoline—the preferred analgesic compound in the US4261992 patent series with oral analgesic activity at 0.4–10 mg/kg in mice [1]. Medicinal chemistry teams developing novel KOR agonists should prioritize this nitroisoquinoline intermediate over 3-methyl or unsubstituted analogs because the methoxymethyl oxygen atom provides a critical hydrogen-bond acceptor for receptor engagement that methyl or hydrogen cannot supply [2].

Regioselective Building Block for Parallel Library Synthesis of 5-Substituted Isoquinolines

The clean regiochemical outcome of the nitration step (predominant 5-nitro isomer) makes 3-methoxymethyl-5-nitroisoquinoline a superior starting material for generating libraries of 5-substituted isoquinolines via nitro reduction and subsequent derivatization (acylation, sulfonylation, reductive amination) [1]. In contrast, using unsubstituted 5-nitroisoquinoline obtained from mixed nitration requires separation from the 8-nitro isomer, adding cost and complexity. The 3-methoxymethyl group remains intact during nitro reduction and can later be demethylated to a hydroxymethyl group or oxidized to an aldehyde/carboxylic acid, providing additional diversification points [2].

Physicochemical Property Optimization for CNS-Penetrant Candidate Molecules

With a predicted logP of approximately 3.22, 3-methoxymethyl-5-nitroisoquinoline occupies an optimal lipophilicity window (logP 2–4) for blood–brain barrier penetration, positioning it favorably compared to the less lipophilic 3-methyl-5-nitroisoquinoline (clogP 2.15–2.97) and 5-nitroisoquinoline (clogP 1.53–2.67) [1]. Computational medicinal chemistry groups can use this compound to bias screening libraries toward CNS drug-like property space, particularly for targets such as opioid receptors where adequate brain exposure is essential for in vivo efficacy [2].

Scalable Intermediate for Process Chemistry Route Development

The demonstrated multi-gram reduction protocol (78 g substrate scale) with simple Pd/C hydrogenation and no chromatographic purification supports the use of 3-methoxymethyl-5-nitroisoquinoline in process chemistry route scouting and kilogram-scale campaigns [1]. The controlled nitration conditions (68.8 g → 78 g, ~90% yield) and clean reduction profile reduce the risk of costly byproduct formation during scale-up, a key consideration for procurement decisions in pharmaceutical development [2].

Quote Request

Request a Quote for 3-Methoxymethyl-5-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.